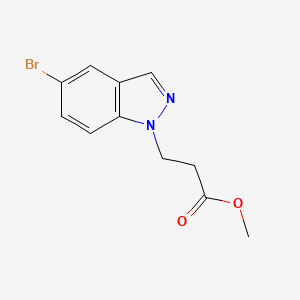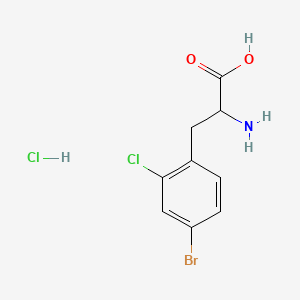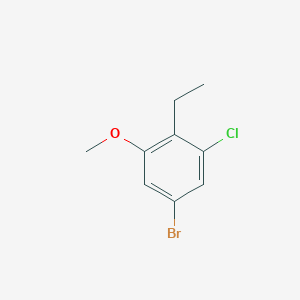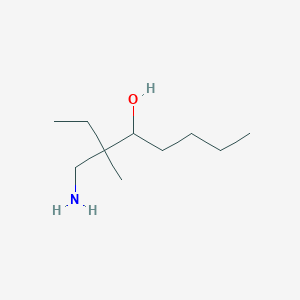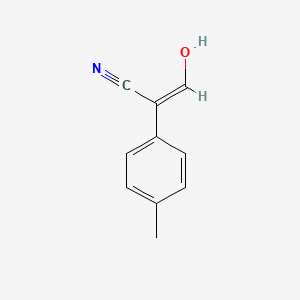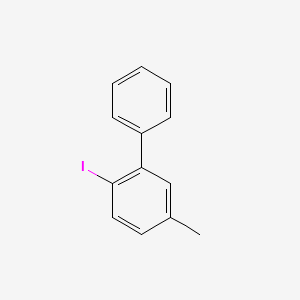
1-Iodo-4-methyl-2-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-methyl-2-phenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an iodine atom at the first position, a methyl group at the fourth position, and a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-methyl-2-phenylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the benzene ring at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-methyl-2-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Formation of 4-methyl-2-phenylbenzene derivatives with various substituents.
Oxidation: Formation of 4-methyl-2-phenylbenzoic acid or 4-methyl-2-phenylbenzaldehyde.
Reduction: Formation of 4-methyl-2-cyclohexylbenzene.
Scientific Research Applications
1-Iodo-4-methyl-2-phenylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and interactions, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-iodo-4-methyl-2-phenylbenzene involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl and methyl groups contribute to the compound’s overall stability and electronic properties, affecting its behavior in various chemical and biological systems.
Comparison with Similar Compounds
1-Iodo-2,4-dimethylbenzene: Similar structure but with an additional methyl group at the second position.
4-Iodo-m-xylene: Another isomer with iodine and methyl groups at different positions on the benzene ring.
1-Iodo-4-phenylbenzene: Lacks the methyl group, making it less sterically hindered.
Uniqueness: 1-Iodo-4-methyl-2-phenylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both iodine and phenyl groups enhances its potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C13H11I |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
AUYSXQQNEPJDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



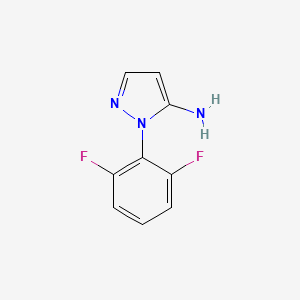
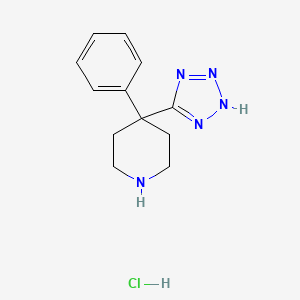
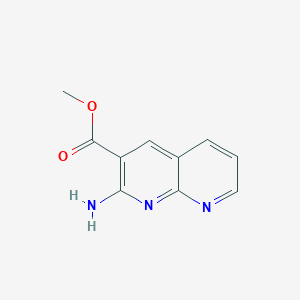
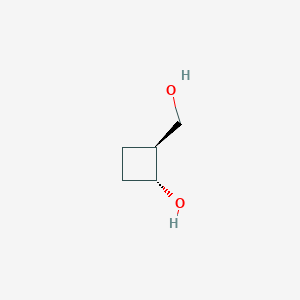
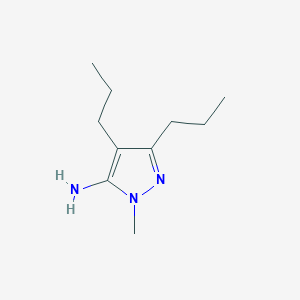
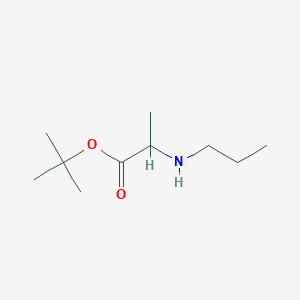
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
